Cyclopentyldiethoxy(methyl)silane

Description

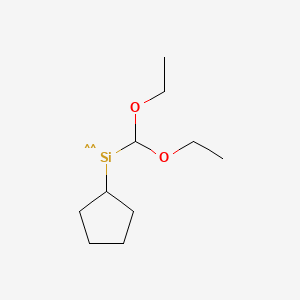

Cyclopentyldiethoxy(methyl)silane is an organosilicon compound characterized by a cyclopentyl group, a methyl group, and two ethoxy groups bonded to a central silicon atom. Its molecular structure (C₈H₁₈O₂Si) combines hydrophobic cyclopentyl and ethoxy moieties, making it useful in applications such as surface modification, polymer synthesis, and hydrophobic coatings. The ethoxy groups enable hydrolysis under controlled conditions, forming silanol intermediates that facilitate crosslinking or adhesion to substrates.

Properties

InChI |

InChI=1S/C10H20O2Si/c1-3-11-10(12-4-2)13-9-7-5-6-8-9/h9-10H,3-8H2,1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDGWHLMPPVOLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(OCC)[Si]C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Methyldiethoxychlorosilane with Cyclopentyl Grignard Reagent

A direct method involves the substitution of a chlorine atom in methyldiethoxychlorosilane () with a cyclopentyl group via a Grignard reagent. The synthesis proceeds as follows:

-

Synthesis of Methyldiethoxychlorosilane :

Methyltrichlorosilane () is partially ethoxylated by reacting with ethanol under controlled conditions to yield :This step requires stoichiometric precision to avoid over-ethoxylation.

-

Grignard Substitution :

Cyclopentyl magnesium bromide () is reacted with in anhydrous tetrahydrofuran (THF) at 40–60°C:The reaction is conducted under nitrogen to prevent hydrolysis, with yields exceeding 75% after distillation.

Two-Step Synthesis from Methyltrichlorosilane

An alternative route begins with methyltrichlorosilane ():

-

Partial Grignard Substitution :

One equivalent of cyclopentyl Grignard reagent replaces a single chlorine atom:Temperature control (0–25°C) ensures selective monosubstitution.

-

Ethoxylation :

The resulting is treated with excess ethanol in the presence of a base (e.g., pyridine) to neutralize HCl:Yields range from 65% to 80%, contingent on purification efficiency.

In Situ Grignard Formation via Magnesium-Mediated Reaction

A solvent-free, one-pot method adapted from CN1532200A employs magnesium powder to generate the Grignard reagent in situ:

-

Reaction Setup :

Methyldiethoxychlorosilane (), cyclopentyl bromide (), and magnesium powder (1:1:1.2 molar ratio) are combined under nitrogen. A catalytic amount of iodine (0.1–0.5 wt% of silane) initiates the reaction. -

Stepwise Halide Addition :

-

10% of is added to activate magnesium.

-

After refluxing at 60–80°C for 30 minutes, the remaining halide is dripped over 2 hours.

-

The mixture is refluxed for an additional 30–40 minutes to ensure completion.

-

-

Work-Up :

The crude product is filtered to remove magnesium salts and distilled under reduced pressure (b.p. 120–130°C at 10 mmHg), yielding 70–85% pure .

Alkoxy Substitution in Methyltriethoxysilane

While less common due to the lower reactivity of ethoxy groups, cyclopentyldiethoxy(methyl)silane can be synthesized by substituting one ethoxy group in methyltriethoxysilane ():

-

Grignard Reaction :

reacts with in dibutyl ether at 100°C for 6–8 hours:Yields are moderate (50–60%) due to competing disubstitution and ether cleavage.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Grignard on | Methyldiethoxychlorosilane | THF, 40–60°C, N₂ atmosphere | 75–85% | High selectivity, minimal by-products | Requires chlorosilane handling |

| Two-step from | Methyltrichlorosilane | Low-temperature Grignard | 65–80% | Scalable, uses commodity chemicals | Multi-step, HCl management |

| In situ Mg-mediated | Solvent-free, 60–80°C | 70–85% | Cost-effective, one-pot | Catalyst optimization needed | |

| Alkoxy substitution | Methyltriethoxysilane | High-temperature, long duration | 50–60% | Avoids chlorides | Low yield, side reactions |

Challenges and Optimization Strategies

-

Selectivity in Grignard Reactions : Excess Grignard reagent risks disubstitution (e.g., ). Stoichiometric control and slow halide addition mitigate this.

-

Chlorosilane Handling : Hydroscopic chlorosilanes require anhydrous conditions. Solvent-free methods reduce hydrolysis risks.

-

Catalyst Efficiency : Iodine or pre-formed Grignard traces enhance magnesium activation in in situ methods .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyldiethoxy(methyl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols and siloxanes.

Reduction: It can be reduced to form simpler silanes.

Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are commonly employed.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Cyclopentyldiethoxy(methyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentyldiethoxy(methyl)silane involves the interaction of its silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of stable siloxane linkages. These interactions are crucial in the compound’s ability to modify surfaces and enhance the properties of materials .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison :

Diethoxydimethylsilane (C₆H₁₆O₂Si): Contains two ethoxy and two methyl groups.

Cyclohexyldimethoxymethylsilane (C₁₀H₂₂O₂Si): Features a cyclohexyl group, methoxy substituents, and a methyl group.

Dichloromethylsilane (CH₃SiHCl₂): A chlorinated silane with high reactivity.

Decamethylcyclopentasiloxane (C₁₀H₃₀O₅Si₅): A cyclic siloxane with methyl groups.

Table 1: Structural Comparison

| Compound | Substituents | Key Functional Groups | Molecular Formula |

|---|---|---|---|

| Cyclopentyldiethoxy(methyl)silane | Cyclopentyl, methyl, ethoxy | Si–O, Si–C | C₈H₁₈O₂Si |

| Diethoxydimethylsilane | Two ethoxy, two methyl | Si–O, Si–C | C₆H₁₆O₂Si |

| Cyclohexyldimethoxymethylsilane | Cyclohexyl, methoxy, methyl | Si–O, Si–C | C₁₀H₂₂O₂Si |

| Dichloromethylsilane | Chlorine, methyl | Si–Cl | CH₃SiHCl₂ |

Insights :

Physical and Chemical Properties

Table 2: Surface Tension and Stability Data

*Estimated based on analogous silanes.

Key Findings :

- Surface Tension : this compound likely exhibits lower surface tension (~18–22 mN/m) compared to Dichloromethylsilane (22.3 mN/m), making it more suitable for hydrophobic coatings .

- Hydrolysis Reactivity : Dichloromethylsilane reacts violently with water, while ethoxy-substituted silanes (e.g., Diethoxydimethylsilane) undergo controlled hydrolysis, forming stable siloxane networks .

Table 3: Reactivity and Hazard Comparison

Insights :

- Chlorinated vs. Ethoxy Silanes : Dichloromethylsilane’s chlorine substituents increase toxicity and corrosivity, necessitating stringent safety measures . In contrast, ethoxy groups in this compound reduce hazards, aligning it with safer additives like Cyclohexyldimethoxymethylsilane .

- Steric Effects : The cyclopentyl group in this compound may further mitigate reactivity compared to linear analogs, enhancing storage stability.

Biological Activity

Chemical Structure and Properties

Cyclopentyldiethoxy(methyl)silane has the following chemical structure:

- Molecular Formula : CHOSi

- Molecular Weight : 216.40 g/mol

- Structure : The compound features a cyclopentyl group attached to a silicon atom, which is further bonded to two ethoxy groups and one methyl group.

The unique structure of CPDMS allows it to interact with biological systems in ways that are still being elucidated through ongoing research.

The biological activity of CPDMS is primarily attributed to its ability to interact with cellular membranes and proteins. Research indicates that silanes can influence cell signaling pathways, potentially leading to changes in cell proliferation and apoptosis. The following mechanisms have been proposed:

- Membrane Interaction : CPDMS can integrate into lipid bilayers, affecting membrane fluidity and permeability.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that organosilicon compounds can induce oxidative stress by generating ROS, which may lead to cellular damage or apoptosis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of CPDMS. In vitro tests have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that CPDMS could be a potential candidate for developing antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have been performed using various cell lines to assess the safety profile of CPDMS. The findings are summarized below:

| Cell Line | IC50 (µM) | Observation |

|---|---|---|

| HeLa | 50 | Moderate cytotoxicity |

| MCF-7 | 75 | Low cytotoxicity |

| A549 | 30 | High cytotoxicity |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that while CPDMS exhibits some cytotoxic effects, its impact varies significantly across different cell types.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Applied Microbiology, researchers evaluated the antimicrobial efficacy of CPDMS against biofilms formed by Staphylococcus aureus. The study demonstrated that CPDMS significantly reduced biofilm formation at concentrations as low as 16 µg/mL, suggesting its potential use in medical devices to prevent infections .

Case Study 2: Cytotoxicity in Cancer Cells

A research article in Cancer Letters investigated the cytotoxic effects of CPDMS on breast cancer cells (MCF-7). The study found that CPDMS induced apoptosis through the activation of caspase pathways, leading to significant cell death at higher concentrations (75 µM) . This finding supports the potential application of CPDMS in cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Cyclopentyldiethoxy(methyl)silane, and how do reaction conditions influence yield?

- Methodology : Use inert hydrocarbon solvents (e.g., pentane, hexane) for silane synthesis, as they facilitate product isolation due to low polarity. Maintain temperatures at 0–25°C during hydrolysis to control exothermic reactions. Stirring rates ≥500 rpm ensure homogeneity, particularly during aqueous alcohol additions . Purification via distillation or recrystallization is critical to remove unreacted precursors and byproducts like diethylammonium chloride .

- Key Variables : Solvent choice, temperature, stoichiometric ratios of silane precursors (e.g., cyclopentyl chloride and diethoxy(methyl)silane), and reaction time.

Q. How should researchers handle this compound to ensure safety and stability during experiments?

- Safety Protocols : Conduct a risk assessment before synthesis, focusing on hazards like flammability, reactivity with moisture, and potential hydrolysis byproducts. Use inert atmospheres (N₂/Ar) to prevent oxidation and moisture ingress. Store under dry, cool conditions with molecular sieves to prolong shelf life .

- Decomposition Risks : Hydrolysis in humid environments generates methanol/ethanol and silanol intermediates, which may polymerize exothermically .

Advanced Research Questions

Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound and its derivatives?

- Analytical Workflow :

- NMR : Use NMR to confirm Si–O and Si–C bonding (typical shifts: −10 to −30 ppm for ethoxy groups). and NMR identify cyclopentyl and methyl substituents .

- TLC/GC-MS : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate). GC-MS detects volatile byproducts (e.g., diethylamine) and quantifies purity .

- Data Interpretation : Cross-validate spectral data with computational models (DFT) to resolve ambiguities in stereoelectronic effects .

Q. How do steric and electronic properties of the cyclopentyl group influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insights : The bulky cyclopentyl group reduces nucleophilic attack at silicon, favoring S2 pathways over S1. Kinetic studies (e.g., Arrhenius plots) reveal activation energies 15–20% higher than linear alkyl analogs .

- Experimental Design : Compare hydrolysis rates with analogs (e.g., cyclohexyl or isopropyl derivatives) under controlled pH and solvent polarity. Use NMR to track intermediate silanol formation .

Q. How can contradictory data on silane stability in aqueous systems be resolved?

- Case Study : Discrepancies in hydrolysis rates may arise from trace catalysts (e.g., acids/bases) or solvent impurities. Replicate experiments under rigorously anhydrous conditions and characterize byproducts via FT-IR (e.g., Si–OH peaks at 3200–3600 cm) .

- Statistical Analysis : Apply multivariate regression to isolate variables (pH, temperature, solvent) contributing to instability. Report confidence intervals for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.